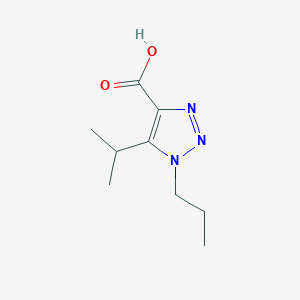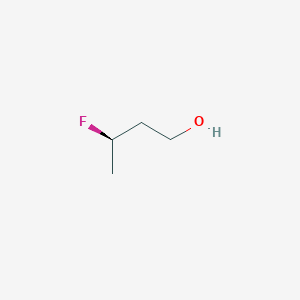
(3R)-3-fluorobutan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R)-3-fluorobutan-1-ol: is an organic compound with the molecular formula C4H9FO It is a chiral molecule, meaning it has a non-superimposable mirror image The compound is characterized by the presence of a fluorine atom attached to the third carbon of a butanol chain, specifically in the R-configuration
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3R)-3-fluorobutan-1-ol can be achieved through several methods. One common approach involves the asymmetric reduction of 3-fluorobutanal using a chiral catalyst. Another method includes the enantioselective fluorination of butan-1-ol derivatives. The reaction conditions typically involve the use of specific catalysts, solvents, and temperature control to ensure high enantioselectivity and yield.
Industrial Production Methods: Industrial production of this compound may involve large-scale asymmetric synthesis using optimized catalysts and reaction conditions. The process may include steps such as purification and distillation to obtain the desired enantiomer in high purity.
Chemical Reactions Analysis
Types of Reactions: (3R)-3-fluorobutan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 3-fluorobutanoic acid.
Reduction: It can be reduced to form 3-fluorobutan-1-amine.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium cyanide (KCN).
Major Products:
Oxidation: 3-fluorobutanoic acid.
Reduction: 3-fluorobutan-1-amine.
Substitution: Various substituted butanol derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: (3R)-3-fluorobutan-1-ol is used as a building block in organic synthesis. Its chiral nature makes it valuable in the synthesis of enantiomerically pure compounds.
Biology: The compound is studied for its potential biological activity. It can be used in the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: In medicinal chemistry, this compound is explored for its potential as a precursor in the synthesis of drug candidates. Its unique structure may impart desirable pharmacokinetic properties to the resulting compounds.
Industry: The compound finds applications in the production of specialty chemicals and materials. Its fluorinated nature can enhance the properties of polymers and other industrial products.
Mechanism of Action
The mechanism of action of (3R)-3-fluorobutan-1-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The fluorine atom can influence the compound’s reactivity and binding affinity, making it a useful tool in drug design and development.
Comparison with Similar Compounds
(3S)-3-fluorobutan-1-ol: The enantiomer of (3R)-3-fluorobutan-1-ol, with similar chemical properties but different biological activity.
3-chlorobutan-1-ol: A similar compound with a chlorine atom instead of fluorine, exhibiting different reactivity and applications.
3-bromobutan-1-ol: Another halogenated butanol with distinct chemical behavior.
Uniqueness: this compound is unique due to the presence of the fluorine atom, which imparts specific electronic and steric effects. These effects can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C4H9FO |
|---|---|
Molecular Weight |
92.11 g/mol |
IUPAC Name |
(3R)-3-fluorobutan-1-ol |
InChI |
InChI=1S/C4H9FO/c1-4(5)2-3-6/h4,6H,2-3H2,1H3/t4-/m1/s1 |
InChI Key |
YSAZHINBXCWZTE-SCSAIBSYSA-N |
Isomeric SMILES |
C[C@H](CCO)F |
Canonical SMILES |
CC(CCO)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




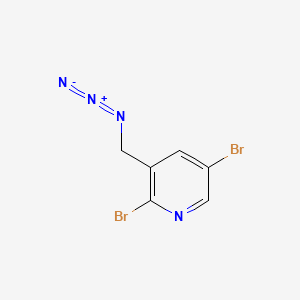
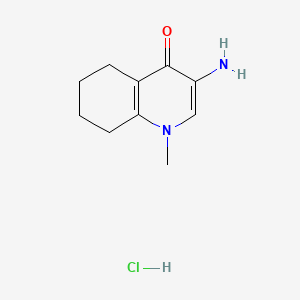

![tert-butyl N-[(2R)-2-amino-2-cyclohexylethyl]carbamate](/img/structure/B13487044.png)


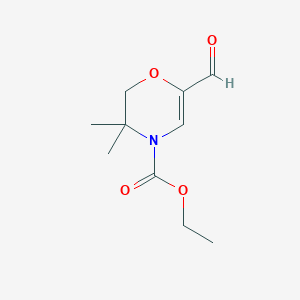
![1-[3-(4-Methoxyphenyl)pyridin-2-yl]methanamine dihydrochloride](/img/structure/B13487064.png)
